

CAS number 875781-41-2 chemical properties and structure

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Compound of Interest

Compound Name: 5-Bromo-3-
((trimethylsilyl)ethynyl)pyrazin-2-
amine

Cat. No.: B1525660

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An initial search for the chemical properties and structure of CAS number 875781-41-2 reveals information for two distinct chemical entities. This suggests a potential discrepancy in the provided CAS number relative to the intended compound of interest for a detailed technical guide aimed at drug development professionals.

To ensure the delivery of a comprehensive and relevant resource, this document will first address the compound directly associated with CAS number 875781-41-2, **5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine**. Subsequently, a detailed technical guide will be provided for GSK1016790A (CAS number 942206-85-1), a well-researched and potent TRPV4 agonist, which aligns with the depth of information required for the target audience of researchers and scientists in drug development.

Part 1: Characterization of CAS 875781-41-2

The compound identified by CAS number 875781-41-2 is **5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine**. The publicly available information for this molecule is primarily centered on its chemical synthesis and basic physicochemical properties.

Chemical Properties and Structure

Property	Value
IUPAC Name	5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine[1]
Synonyms	5-bromo-3-[(trimethylsilyl)ethynyl]-2-pyrazinamine
Molecular Formula	C9H12BrN3Si[1][2][3]
Molecular Weight	270.201 g/mol [1][3]
Appearance	Yellow to brown solid[4]
Boiling Point	313.8±42.0 °C at 760 mmHg[3][5]
Density	1.4±0.1 g/cm3 [3]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8 °C[4]

Synthesis Overview

The synthesis of **5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine** has been reported to proceed via a Sonogashira coupling reaction.[4] This involves the reaction of 2-amino-3,5-dibromopyrazine with trimethylsilylacetylene.[4] The reaction is typically carried out in anhydrous tetrahydrofuran (THF) with triethylamine, cuprous iodide, and a palladium catalyst, such as Pd(PPh₃)₂Cl₂.[4] The final product is isolated and purified using silica gel column chromatography.[4]

At present, there is limited information in the public domain regarding the biological activity, mechanism of action, or potential therapeutic applications of **5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine**.

Part 2: An In-Depth Technical Guide to GSK1016790A (CAS 942206-85-1)

This section provides a comprehensive technical guide on GSK1016790A, a potent and selective agonist of the TRPV4 ion channel, making it a compound of significant interest to the drug development community.

Introduction

GSK1016790A, also known as GSK101, is a synthetic small molecule developed by GlaxoSmithKline.^[6] It is a highly potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.^[6] TRPV4 is a non-selective cation channel that plays a crucial role in various physiological processes, including mechanosensation, osmosensation, and vascular function. The high potency and selectivity of GSK1016790A have established it as an indispensable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPV4.

Chemical Profile and Structural Elucidation

Property	Value
IUPAC Name	N-[(1S)-1-[[4-[(2S)-2-[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide ^{[6][7]}
CAS Number	942206-85-1 ^{[7][8]}
Molecular Formula	C ₂₈ H ₃₂ Cl ₂ N ₄ O ₆ S ₂ ^{[6][7]}
Molecular Weight	655.61 g/mol ^{[7][9]}
Physical Form	Crystalline solid ^[8]
Purity	≥97% (HPLC) ^[7]
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). It is sparingly soluble in aqueous buffers. ^[8]
Storage	Recommended storage at -20°C ^{[7][8]}
Stability	Stable for at least 4 years when stored at -20°C ^[8]

Structural Representation:

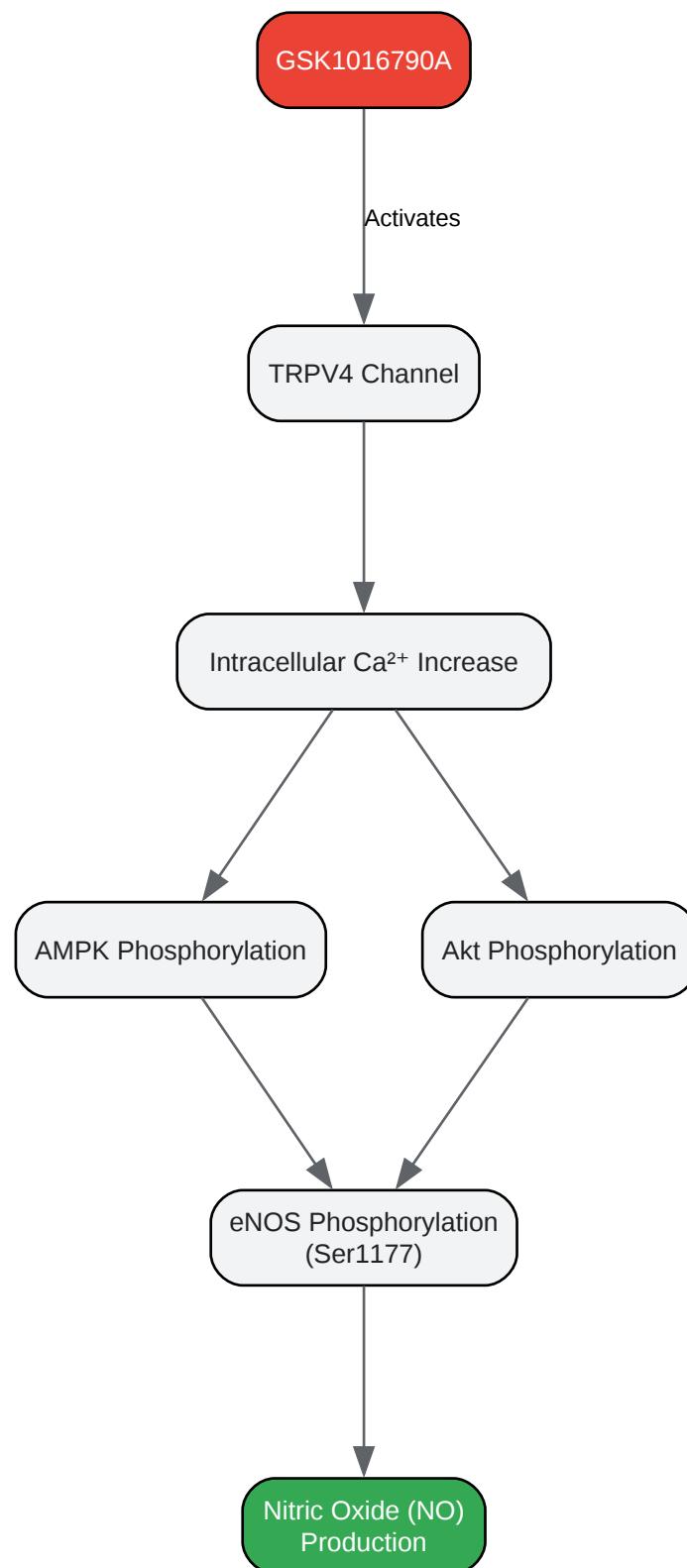
Caption: 2D Chemical Structure of GSK1016790A.

Pharmacological Activity and Mechanism of Action

GSK1016790A functions as a potent agonist of the TRPV4 ion channel, inducing channel opening and subsequent cation influx, predominantly Ca^{2+} .^{[7][9]}

Potency and Selectivity: The compound demonstrates high potency, with EC50 values of 2.1 nM for human TRPV4 and 18 nM for mouse TRPV4 in HEK cells.^{[7][9]} GSK1016790A is highly selective for TRPV4, showing no significant activity at other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 μM .^[7]

Signaling Pathways: The activation of TRPV4 by GSK1016790A triggers a rise in intracellular calcium, which acts as a second messenger to modulate various downstream signaling cascades. A key pathway affected is the activation of endothelial nitric oxide synthase (eNOS), which can be mediated through both AMP-activated protein kinase (AMPK) and Akt signaling.^[10] This leads to the production of nitric oxide (NO), a critical vasodilator.



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Caption: GSK1016790A-induced TRPV4 activation and downstream signaling.

Applications in Drug Discovery and Development

GSK1016790A is a valuable research tool for investigating the multifaceted roles of TRPV4 in health and disease.

- **Cardiovascular System:** It is used to study TRPV4-mediated vasodilation and its role in blood pressure regulation.^[9] Research has also indicated its potential to mitigate vascular inflammation and atherosclerosis by inhibiting monocyte adhesion and promoting eNOS activation.^[10]
- **Urinary System:** The compound has been instrumental in demonstrating the role of TRPV4 in bladder function, with studies showing it can induce bladder overactivity.^[7]
- **Metabolic Regulation:** GSK1016790A has been shown to enhance insulin mRNA expression, suggesting a role for TRPV4 in pancreatic beta-cell function.^[7]
- **Cellular Trafficking:** It is used to investigate the regulation of TRPV4 channel expression on the plasma membrane.^[11]

Experimental Protocol: In Vitro Calcium Flux Assay

This protocol outlines a method for quantifying GSK1016790A-induced calcium influx in a recombinant cell line.

Objective: To determine the potency (EC50) of GSK1016790A in activating TRPV4 channels.

Materials:

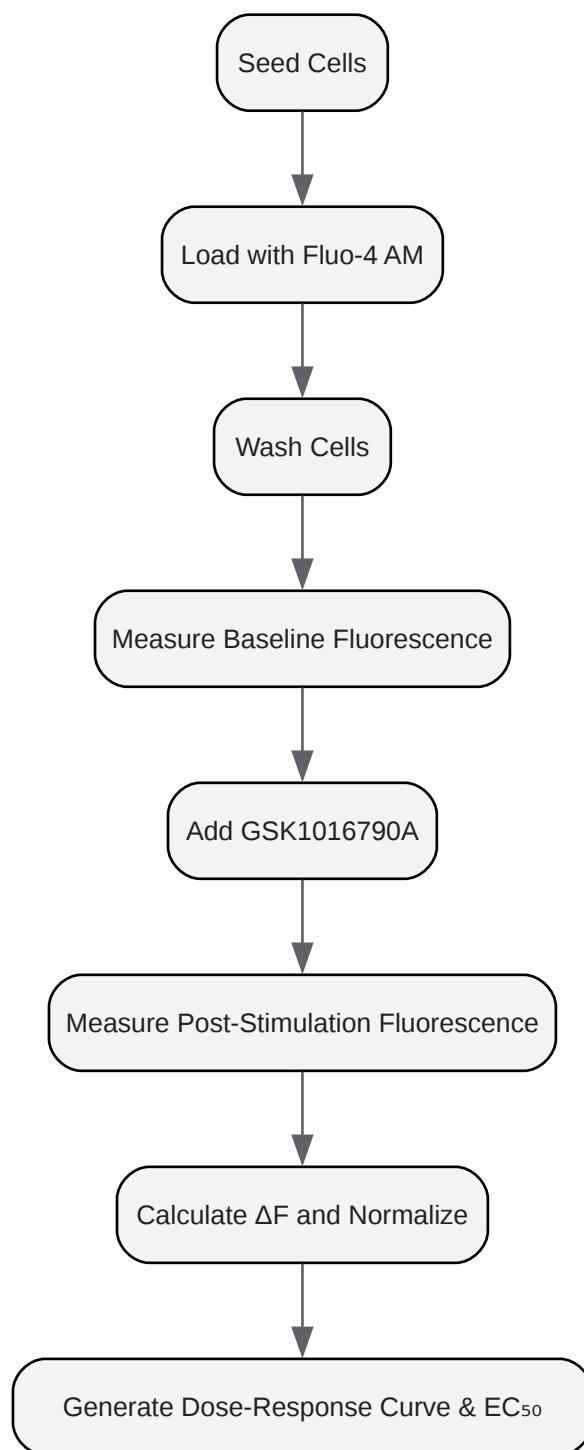
- HEK293 cells stably expressing human TRPV4
- Complete culture medium (e.g., DMEM, 10% FBS)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Assay buffer (e.g., HBSS with 20 mM HEPES)

- GSK1016790A (stock solution in DMSO)
- Black, clear-bottom 96-well microplates
- Fluorescence microplate reader with automated injection

Procedure:

- Cell Plating: Seed the HEK293-hTRPV4 cells in the 96-well plates to achieve a confluent monolayer on the day of the assay.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM (e.g., 4 μ M) and Pluronic F-127 (e.g., 0.04%) in the assay buffer.
 - Aspirate the culture medium and wash the cells once with the assay buffer.
 - Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
- Cell Washing: Gently wash the cells twice with the assay buffer to remove any extracellular dye.
- Compound Preparation: Perform a serial dilution of the GSK1016790A stock solution in the assay buffer to create a range of concentrations for the dose-response curve.
- Fluorescence Measurement:
 - Place the plate in the fluorescence reader and allow it to equilibrate.
 - Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
 - Automatedly inject the GSK1016790A dilutions into the wells.
 - Immediately begin kinetic reading of the fluorescence signal for several minutes to capture the peak response.
- Data Analysis:

- The change in fluorescence (ΔF) is calculated by subtracting the baseline from the peak fluorescence.
- Normalize the data, with the highest concentration of GSK1016790A typically set as 100% activation.
- Generate a dose-response curve by plotting the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.



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Caption: A streamlined workflow for the in vitro calcium flux assay.

Conclusion

GSK1016790A is a cornerstone pharmacological tool for the study of TRPV4 ion channels. Its high potency and selectivity provide researchers with a reliable means to investigate the diverse biological functions of TRPV4 and to explore its potential as a therapeutic target in a range of diseases. This guide has provided an in-depth overview of its chemical properties, mechanism of action, and practical applications, serving as a valuable resource for scientists and researchers in the field of drug development.

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